1,5-Dichloro-4,6-dioxo-1,3,5-triazin-2-olate

Catalog No.
S593731
CAS No.
2893-78-9
M.F
C3Cl2N3O3-
M. Wt
196.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dichloro-4,6-dioxo-1,3,5-triazin-2-olate

CAS Number

2893-78-9

Product Name

1,5-Dichloro-4,6-dioxo-1,3,5-triazin-2-olate

IUPAC Name

1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate

Molecular Formula

C3Cl2N3O3-

Molecular Weight

196.95 g/mol

InChI

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1

InChI Key

CEJLBZWIKQJOAT-UHFFFAOYSA-M

SMILES

Array

solubility

Soluble (NTP, 1992)
0.5g/100g acetone at 30 °C
Water soluble
In water, 227 g/L at 25 °C
In water, 1.7X10+5 mg/L at 20 °C water (17%)
30.0 g/100g water at 25 °C
Solubility in water, g/100ml: 25 (freely soluble)

Synonyms

Actichlor, chlorcyanurate, chlordesine, chlordezine, dichloroisocyanuric acid, Dikon, Dikonit, Neoaquasept, potassium dichloro-s-triazinetrione, Presept, sodium dichloro-s-triazine-2,4,6(1H,3H,5H)-trione, sodium dichloroisocyanurate, troclosene, troclosene, potassium salt, troclosene, sodium salt, troclosene, sodium salt, dihydrate

Canonical SMILES

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-]

The exact mass of the compound Sodium dichloroisocyanurate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (ntp, 1992)0.5g/100g acetone at 30 °cwater solublein water, 227 g/l at 25 °cin water, 1.7x10+5 mg/l at 20 °c water (17%)30.0 g/100g water at 25 °csolubility in water, g/100ml: 25. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium Dichloroisocyanurate (CAS: 2893-78-9), often abbreviated as NaDCC or SDIC, is a solid, water-soluble organic chlorine donor widely used for disinfection, sanitation, and as a chemical oxidant. It belongs to the class of N-halamine compounds, valued for their stability and ease of handling compared to liquid hypochlorites or gaseous chlorine. Upon dissolution in water, it rapidly hydrolyzes to release hypochlorous acid (HOCl), the active antimicrobial and oxidizing agent, while the cyanurate ring acts as a stabilizer, creating a chlorine reservoir that releases more HOCl as it is consumed. This compound is procured globally in granular or powder form for applications ranging from drinking water purification and swimming pool maintenance to industrial biocide formulations.

Substituting anhydrous Sodium Dichloroisocyanurate (CAS 2893-78-9) with its dihydrate form (CAS 51580-86-0), Trichloroisocyanuric acid (TCCA), or inorganic hypochlorites is often unviable due to critical performance differences. The anhydrous form offers a higher concentration of available chlorine per unit weight than the dihydrate, directly impacting formulation costs and dosage calculations. Compared to TCCA, anhydrous NaDCC exhibits a significantly faster dissolution rate, a crucial parameter for applications requiring immediate chlorine release, such as shock treatments or fast-acting sanitizers. Furthermore, its solid-state stability is superior to liquid sodium hypochlorite and calcium hypochlorite, which are prone to degradation from heat, light, and humidity, leading to inconsistent product potency and shorter shelf-life. These quantitative differences in chlorine content, dissolution speed, and stability make these compounds non-interchangeable for processes requiring precise performance.

Higher Available Chlorine Content than Dihydrate Form

Anhydrous Sodium Dichloroisocyanurate (CAS 2893-78-9) provides a significantly higher percentage of available chlorine compared to its dihydrate counterpart (CAS 51580-86-0). Technical assessments consistently report the available chlorine content of the anhydrous form to be approximately 60-64.5%, while the dihydrate form contains around 55-56%. For example, to achieve a 1 mg/L concentration of free available chlorine in water, approximately 1.6 mg/L of the anhydrous form is required, versus 1.8 mg/L of the dihydrate form.

Evidence DimensionAvailable Chlorine Content (%)
Target Compound Data~60% – 64.5%
Comparator Or BaselineSodium Dichloroisocyanurate Dihydrate: ~55% - 56%
Quantified DifferenceUp to 16% more available chlorine by weight
ConditionsStandard material specification

This higher potency per unit weight reduces formulation, transportation, and storage costs, as less product is needed to achieve the same level of active ingredient.

Rapid Dissolution Profile Compared to Trichloroisocyanuric Acid (TCCA)

Sodium Dichloroisocyanurate (NaDCC) is characterized by its rapid dissolution in water, a key processability advantage over Trichloroisocyanuric Acid (TCCA). While specific rates depend on granulation and conditions, sources consistently describe NaDCC as dissolving in minutes, whereas TCCA may take hours to dissolve fully. This makes NaDCC a preferred agent for applications requiring a quick release of chlorine, such as emergency water disinfection or shock treatments for recreational water. In contrast, the slow dissolution of TCCA is suited for applications requiring long-term, continuous chlorination.

Evidence DimensionDissolution Time
Target Compound DataRapid (minutes)
Comparator Or BaselineTrichloroisocyanuric Acid (TCCA): Slow (hours)
Quantified DifferenceOrder-of-magnitude difference in dissolution speed
ConditionsAqueous solution

For processes requiring immediate availability of hypochlorous acid, the rapid dissolution of NaDCC eliminates process bottlenecks and ensures fast-acting performance.

Superior Storage Stability and Potency Retention vs. Inorganic Hypochlorites

As a solid, anhydrous NaDCC demonstrates excellent storage stability, retaining its specified available chlorine content for years under proper conditions. This contrasts sharply with inorganic hypochlorites. Commercial sodium hypochlorite (liquid bleach) is inherently unstable, and its available chlorine content can drop significantly over several months, with batch-to-batch variability being a known issue. Calcium hypochlorite, while solid, is also less stable than NaDCC, with a shorter shelf life that can be reduced to weeks or months in high-temperature storage conditions. The consistent potency of NaDCC simplifies procurement, reduces the need for frequent re-testing, and ensures reproducible results.

Evidence DimensionTypical Shelf-Life (under proper storage)
Target Compound Data2-3 years
Comparator Or BaselineSodium Hypochlorite Solution: Several months; Calcium Hypochlorite: Shorter shelf life, sensitive to high temperatures
Quantified DifferenceSignificantly longer period of maintained potency compared to inorganic alternatives
ConditionsStandard storage conditions (cool, dry)

Enhanced stability ensures reliable product performance over a longer shelf-life, reducing waste from expired stock and ensuring consistent process outcomes.

Formulation of Fast-Dissolving Sanitizing Tablets and Powders

The rapid dissolution profile of anhydrous NaDCC makes it the material of choice for products requiring immediate sanitizing action, such as effervescent disinfecting tablets for surface cleaning or emergency water purification. Its higher chlorine content compared to the dihydrate form allows for more compact and potent formulations.

Shock Treatment for Recreational and Industrial Water Systems

In swimming pools or industrial water circuits where a rapid increase in free chlorine is needed to combat algae blooms or high bio-burden, the fast-dissolving nature of NaDCC is a critical advantage over slow-releasing TCCA. Its solid form and high stability ensure that a reliable, high-potency dose can be administered when needed.

Manufacturing of Disinfectants with Extended Shelf-Life Requirements

For producers of sanitizing products intended for long-term storage, export, or distribution through complex supply chains, the superior stability of anhydrous NaDCC over liquid bleach or calcium hypochlorite is a key procurement driver. This ensures the product meets its label claims for available chlorine at the point of use.

Use as a Solid-Phase Oxidant or Chlorinating Agent in Synthesis

In chemical synthesis, anhydrous NaDCC serves as a stable, easily handled, and measurable solid source of electrophilic chlorine. Its suitability for N-monochlorination of amino esters and other oxidation reactions where anhydrous conditions and precise stoichiometry are preferred makes it a valuable alternative to gaseous chlorine or less stable liquid reagents.

Physical Description

Sodium dichloro-s-triazinetrione is a white solid with an odor of bleach-like odor. Mixes with water. (USCG, 1999)
Pellets or Large Crystals
White solid with an odor of chlorine; Slightly hygroscopic; [HSDB] Tablets; [MSDSonline]
WHITE CRYSTALLINE POWDER WITH PUNGENT ODOUR.

Color/Form

White, crystalline powder

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

195.9316713 Da

Monoisotopic Mass

195.9316713 Da

Heavy Atom Count

11

Density

0.96 at 68 °F (USCG, 1999) - Less dense than water; will float
Density (at 20 °C): 0.96 g/cm³

Odor

Chlorine odor

Decomposition

Decomposes exothermically at 464 °F (240 °C). Anhydrous material has a significantly lower decomposition temp.
A powerful oxidizer. Incompatible with combustible materials, ammonium salts, nitrogenous materials.
When heated to decomposition it emits very toxic fumes of /chlorine, nitrogen oxides, and sodium oxide/.
230Â °C
60-90°C

Melting Point

437 °F (NTP, 1992)
230-250 °C

UNII

07M9U9U0LK

Related CAS

2782-57-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 427 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 427 companies. For more detailed information, please visit ECHA C&L website;
Of the 27 notification(s) provided by 426 of 427 companies with hazard statement code(s):;
H272 (84.04%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (86.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (99.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.77%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

The microbiologic effectiveness of sodium dichloroisocyanurate (NaDCC) tablets used on a routine basis at the household level by a vulnerable population /was assessed/. In a 4-mo trial in Dhaka, Bangladesh, one half of the 100 participating households received NaDCC tablets and instructions on how to use the same; the other one half received a placebo and the same instructions. Monthly samples of stored drinking water from intervention households were significantly lower in thermotolerant coliforms (TTCs) than those of control households (geometric mean, 2.8 [95% CI: 2.2, 3.6] versus 604.1 [95% CI: 463.2, 787.9]; P < 0.0001). While 61.7% (116/188) of samples from the intervention households met World Health Organization (WHO) guidelines for 0 TTCs in drinking water, none of the 191 samples from control households met such a benchmark. Residual free chlorine in water samples suggested that householders consistently used the intervention, but 11.7% of samples exceeded the WHO guideline value of 5.0 mg/L, underscoring the need to ensure that tablet dose and vessel size are compatible.

MeSH Pharmacological Classification

Antiviral Agents

Pictograms

Environmental Hazard Irritant

Oxidizer;Corrosive;Irritant;Environmental Hazard

Other CAS

2893-78-9
51580-86-0

Absorption Distribution and Excretion

Metabolism studies in both the rat and dog, following administration of (14)C-sodium isocyanurate by the oral and iv routes, demonstrated rapid absorption, distribution, and excretion of unmetabolized isocyanurate. ... At the 5 mg/kg dose, excretion was largely via the urine with about 5% in the feces. At the 500 mg/kg oral dose, 55-70% (rats) or 27-86% (dogs) was excreted in the feces and the remainder in the urine. /Sodium isocyanurate/

Metabolism Metabolites

Both s-triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trichloro- and s-triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt are unstable in the body (particularly the stomach) because the available chlorine is rapidly reduced. Cyanuric acid (or its monosodium salt) is the degradation product from both products.

Associated Chemicals

Hypochlorous acid; 7790-92-3

Wikipedia

Sodium_dichloroisocyanurate

Biological Half Life

Administration of (14C)sodium isocyanurate by the oral and iv routes demonstrated rapid absorption, distribution, and excretion of unmetabolized isocyanurate. The elimination half-life in rats was 32-43 min following 5 mg/kg iv or oral administration. The half-life was 122-148 min after oral dosing at 500 mg/kg.

Use Classification

Food Additives -> PRESERVATIVE; -> JECFA Functional Classes

Methods of Manufacturing

N-Chloroisocyanuric acids are prepared by continuous reaction of chlorine with isocyanuric acid in aqueous sodium hydroxide at 0 - 15 °C. Careful control of pH and reaction temperature are essential to prevent the formation of explosive NCl3. /N-Chloroisocyanuric acids/
Prepared by reaction of trichloroisocyanuric acid with trisodium cyanurate. Reaction of a moistened powdered mixture of trichloroisocyanuric acid, cyanuric acid, and sodium bicarbonate; reaction of crude cyanuric acid with sodium hypochlorite; reaction of sodium isocyanuric acid with hypochlorous acid or chlorine oxide; reaction of trichloroisocyanuric acid with saturated sodium chloride solution.
Cyanuric acid + sodium hypochlorite (chlorination)

General Manufacturing Information

Not Known or Reasonably Ascertainable
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt (1:1): ACTIVE

Analytic Laboratory Methods

Method: OSHA ID-101-SG; iodometric technique utilizing an ion specific electrode; Analyte: sodium dichloroisocyanurate; Matrix: air; Detection Limit: 0.4 mg/cu m.
MATRIX: AIR; PROCEDURE: FILTER COLLECTION, EXTRACTION, TITRATION AGAINST SODIUM THIOSULFATE SOLN USING PLATINUM ELECTRODES & CONSTANT CURRENT POTENTIOMETRY.

Storage Conditions

Store in a cool, dry place out of direct sunlight. Do not tightly stack or store with incompatible materials such as combustible, oxidizable or acidic substances. Keep this product dry in original tightly closed container when not in use . Keep out of reach of children.
Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred. Must be stored in a dry location on pallets arranged according to NFPA 43A, Code for Storage of Liquid and Solid Oxidizers. Separate from combustibles, oxidizables, ammonia, sodium carbonate (soda ash), calcium hypochlorite, hydrogen peroxide.
Where possible, automatically transfer material from drums or other storage containers to process containers. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.

Interactions

Halogenated isocyanurates exhibit biocidal synergism when used with 3-isothiazolone derivatives.

Dates

Last modified: 08-15-2023

Explore Compound Types